Methyl2-(thian-3-ylidene)acetate
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Overview
Description
Methyl 2-(thian-3-ylidene)acetate is an organic compound with the molecular formula C8H12O2S It is a derivative of thiane, a six-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(thian-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of thiane with methyl acetate under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of methyl 2-(thian-3-ylidene)acetate may involve more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction parameters and can produce larger quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(thian-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiane derivatives .
Scientific Research Applications
Methyl 2-(thian-3-ylidene)acetate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 2-(thian-3-ylidene)acetate exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: This compound has a similar structure but includes a cyano group, which can alter its reactivity and applications.
Methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: Similar to the ethyl derivative, this compound also contains a cyano group and exhibits different chemical properties.
Uniqueness
Methyl 2-(thian-3-ylidene)acetate is unique due to its specific structural features, which allow for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H12O2S |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
methyl (2E)-2-(thian-3-ylidene)acetate |
InChI |
InChI=1S/C8H12O2S/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3/b7-5+ |
InChI Key |
INQIJMMIYUCFSX-FNORWQNLSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\CCCSC1 |
Canonical SMILES |
COC(=O)C=C1CCCSC1 |
Origin of Product |
United States |
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